1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-
Overview
Description
1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological activities. This compound features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include benzimidazole derivatives, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that benzimidazole derivatives can behave as n-type dopants for n-channel organic thin film transistors (otfts) . This suggests that they may interact with their targets by donating electrons.
Biochemical Pathways
It has been reported that imidazole-containing compounds can modulate the polymerization of tubulin , which is a key protein in the formation of the cytoskeleton in cells. This suggests that the compound may affect cellular structure and function.
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds , it is likely that the compound has multiple effects at the molecular and cellular level.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. Common synthetic routes include:
Condensation with Benzaldehydes: Reacting ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite under mild conditions.
Debus-Radziszewski Synthesis: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate.
Multicomponent Reactions: Utilizing aminobenzimidazoles with bifunctional synthetic equivalents to construct the desired heterocyclic system.
Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, often using halogens or nitro groups as substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Lacks the propenyl group, which may affect its pharmacological properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring, offering different biological activities.
Thiabendazole: Known for its anthelmintic activity, differing in its substituent groups and specific applications.
The uniqueness of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1-prop-2-enylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAWWYPJOIWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354132 | |
Record name | 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93013-26-4 | |
Record name | 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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